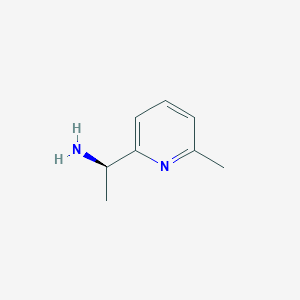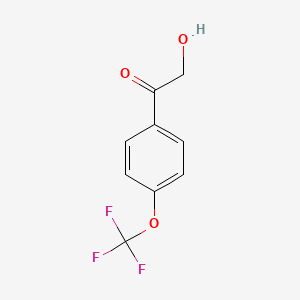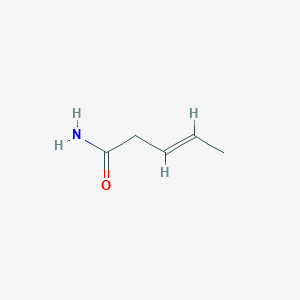
(E)-pent-3-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-pent-3-enamida es un compuesto orgánico caracterizado por la presencia de un doble enlace entre el tercer y cuarto átomo de carbono en una cadena de cinco carbonos, con un grupo funcional amida unido al tercer carbono
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (E)-pent-3-enamida típicamente implica la reacción de pent-3-en-1-ol con una amina bajo condiciones deshidratantes. Un método común es el uso de un agente deshidratante como cloruro de tionilo o tricloruro de fósforo para facilitar la formación del enlace amida. La reacción generalmente se lleva a cabo bajo una atmósfera inerte para evitar la oxidación y a una temperatura controlada para asegurar la configuración (E) deseada del doble enlace.
Métodos de Producción Industrial
En un entorno industrial, la producción de (E)-pent-3-enamida se puede escalar utilizando reactores de flujo continuo. Estos reactores permiten un control preciso sobre las condiciones de reacción, como la temperatura y la presión, y pueden manejar grandes volúmenes de reactivos. Los catalizadores como el paladio sobre carbono se pueden usar para mejorar la velocidad de reacción y el rendimiento.
Análisis De Reacciones Químicas
Tipos de Reacciones
(E)-pent-3-enamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El doble enlace se puede oxidar para formar epóxidos o dioles utilizando agentes oxidantes como el ácido m-cloroperbenzoico o el tetróxido de osmio.
Reducción: El doble enlace se puede reducir para formar pentanamida utilizando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El grupo amida puede participar en reacciones de sustitución nucleófila, donde el átomo de nitrógeno puede ser reemplazado por otros nucleófilos como haluros o alcóxidos.
Reactivos y Condiciones Comunes
Oxidación: Ácido m-cloroperbenzoico, tetróxido de osmio
Reducción: Gas hidrógeno, catalizador de paladio
Sustitución: Haluros, alcóxidos
Principales Productos Formados
Oxidación: Epóxidos, dioles
Reducción: Pentanamida
Sustitución: Diversas amidas sustituidas
Aplicaciones Científicas De Investigación
(E)-pent-3-enamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por su potencial actividad biológica, incluidas sus interacciones con enzimas y receptores.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico o ingrediente activo.
Industria: Se utiliza en la producción de polímeros y otros materiales debido a su doble enlace reactivo y su grupo amida.
Mecanismo De Acción
El mecanismo de acción de (E)-pent-3-enamida implica su interacción con objetivos moleculares como enzimas y receptores. El doble enlace y el grupo amida le permiten formar enlaces de hidrógeno y otras interacciones con moléculas biológicas, lo que podría afectar su función. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de su uso.
Comparación Con Compuestos Similares
Compuestos Similares
(Z)-pent-3-enamida: El isómero cis de (E)-pent-3-enamida, con diferente disposición espacial de los átomos alrededor del doble enlace.
Pent-2-enamida: Un compuesto similar con el doble enlace entre el segundo y tercer átomo de carbono.
Hex-3-enamida: Un análogo de cadena más larga con seis átomos de carbono.
Unicidad
(E)-pent-3-enamida es única debido a su configuración (E) específica, que puede influir en su reactividad e interacciones con otras moléculas. Esta configuración puede conducir a diferentes propiedades físicas y químicas en comparación con sus isómeros y análogos, lo que la hace valiosa para aplicaciones específicas en investigación e industria.
Propiedades
Fórmula molecular |
C5H9NO |
|---|---|
Peso molecular |
99.13 g/mol |
Nombre IUPAC |
(E)-pent-3-enamide |
InChI |
InChI=1S/C5H9NO/c1-2-3-4-5(6)7/h2-3H,4H2,1H3,(H2,6,7)/b3-2+ |
Clave InChI |
LARRNBYMHFLZKK-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/CC(=O)N |
SMILES canónico |
CC=CCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


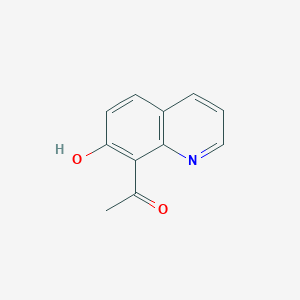
![1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane](/img/structure/B11755590.png)
![(1S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B11755600.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755601.png)
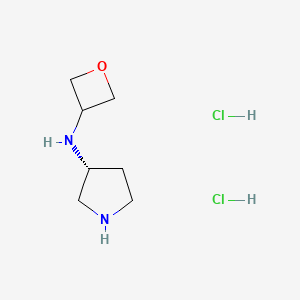
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B11755623.png)
amine](/img/structure/B11755626.png)

![(1S,4R,6R)-6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B11755636.png)
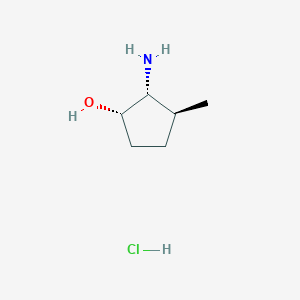
![3'-Bromo-2,2'-dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B11755646.png)
